molecular formula C14H20ClN3O B12948107 2-(2,3-dimethylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride

2-(2,3-dimethylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride

Cat. No.: B12948107
M. Wt: 281.78 g/mol
InChI Key: XRDRWSPQFXOAHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,3-Dimethylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride is a complex organic compound. It is known for its unique chemical structure, which includes a hexahydroimidazo[1,5-a]pyrazine core substituted with a 2,3-dimethylphenyl group. This compound is often used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dimethylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and catalysts to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving rigorous purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dimethylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

2-(2,3-Dimethylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Employed in studies involving enzyme interactions and cellular processes.

    Medicine: Investigated for potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(2,3-dimethylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,3-Dimethylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride stands out due to its specific substitution pattern and the resulting chemical and biological properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C14H20ClN3O

Molecular Weight

281.78 g/mol

IUPAC Name

2-(2,3-dimethylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride

InChI

InChI=1S/C14H19N3O.ClH/c1-10-4-3-5-13(11(10)2)17-9-12-8-15-6-7-16(12)14(17)18;/h3-5,12,15H,6-9H2,1-2H3;1H

InChI Key

XRDRWSPQFXOAHD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2CC3CNCCN3C2=O)C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.